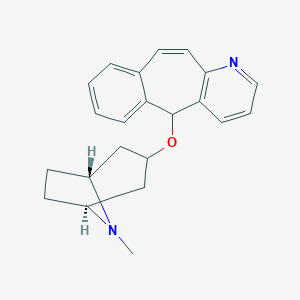
Tropirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tropirine involves several steps, typically starting with the formation of the tropane ring system. One common synthetic route includes the following steps:
Formation of the Tropane Ring: This can be achieved through the intramolecular cyclization of a suitable precursor.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction.
Oxidation and Purification: The final steps involve oxidation to introduce the necessary functional groups, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and consistency.
Purification: Utilizing industrial-scale chromatography and crystallization techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Tropirine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces various substituted derivatives of this compound.
科学研究应用
Tropirine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
作用机制
The mechanism by which Tropirine exerts its effects involves several molecular targets and pathways:
Radiosensitization: This compound enhances the sensitivity of cancer cells to radiation by interfering with DNA repair mechanisms and promoting the generation of reactive oxygen species.
Molecular Targets: this compound targets cellular components involved in DNA repair and oxidative stress response.
Pathways Involved: Key pathways include the DNA damage response pathway and the oxidative stress response pathway.
相似化合物的比较
Tropirine can be compared with other radiosensitizers and compounds with similar structures:
Similar Compounds: Examples include metoclopramide, prochlorperazine, and other phenothiazine derivatives.
属性
CAS 编号 |
19410-02-7 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene |
InChI |
InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22? |
InChI 键 |
DPNODNPIXASWQY-RPIYSHSISA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
手性 SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
规范 SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
相关CAS编号 |
17929-04-3 (maleate[1:1]) |
同义词 |
((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine BS 7723 tropirine tropirine maleate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)
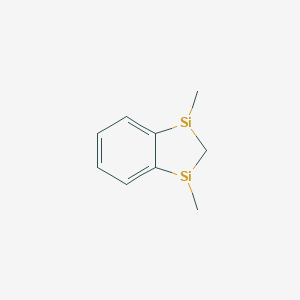
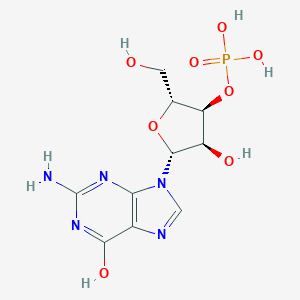
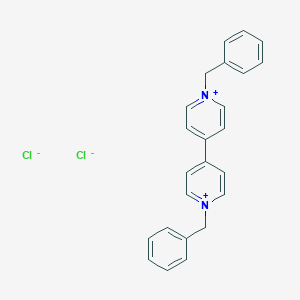

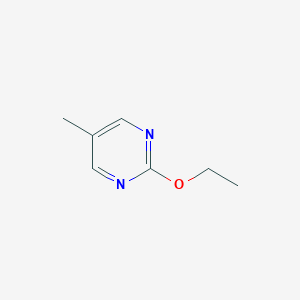
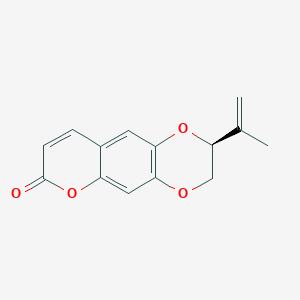
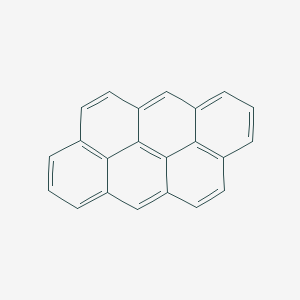
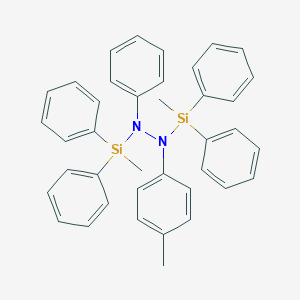
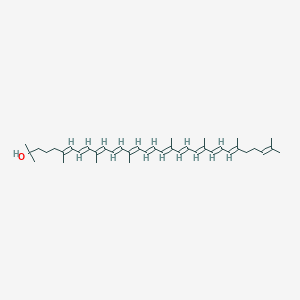
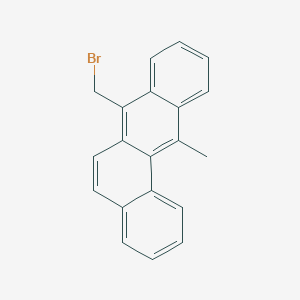
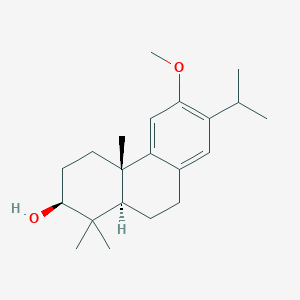
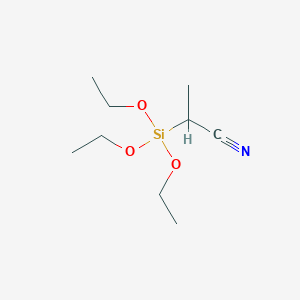
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
